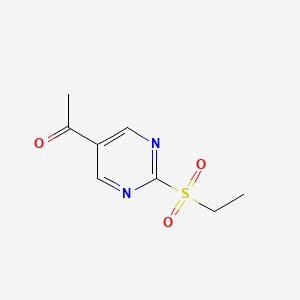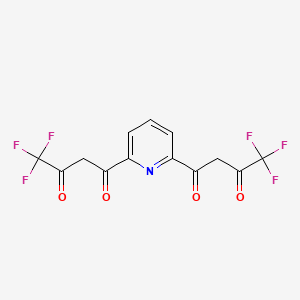
2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. The trifluoromethyl groups are known for their strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are critical for achieving high yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
化学反応の分析
Types of Reactions
2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
科学的研究の応用
2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings
作用機序
The mechanism of action of 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with electron-rich sites on proteins and other biomolecules, leading to changes in their activity and function. The compound can also participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which further contribute to its biological and chemical effects .
類似化合物との比較
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another fluorinated pyridine derivative with similar properties.
2,6-Pyridinedicarbonitrile: A pyridine derivative with different functional groups but similar reactivity.
Trifluoromethylpyridine: A simpler compound with a single trifluoromethyl group
Uniqueness
2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing effects and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing properties, such as in the design of advanced materials and pharmaceuticals .
特性
分子式 |
C13H7F6NO4 |
|---|---|
分子量 |
355.19 g/mol |
IUPAC名 |
4,4,4-trifluoro-1-[6-(4,4,4-trifluoro-3-oxobutanoyl)pyridin-2-yl]butane-1,3-dione |
InChI |
InChI=1S/C13H7F6NO4/c14-12(15,16)10(23)4-8(21)6-2-1-3-7(20-6)9(22)5-11(24)13(17,18)19/h1-3H,4-5H2 |
InChIキー |
IAVKBGWGYNVYCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(=O)CC(=O)C(F)(F)F)C(=O)CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



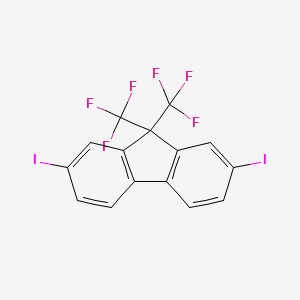

![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
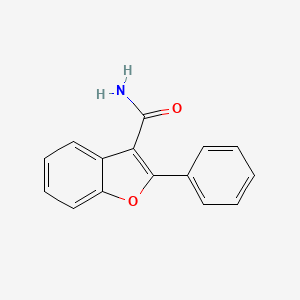

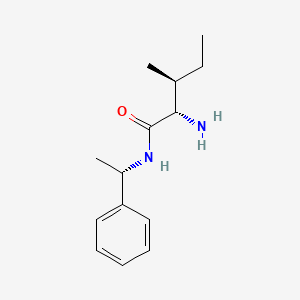
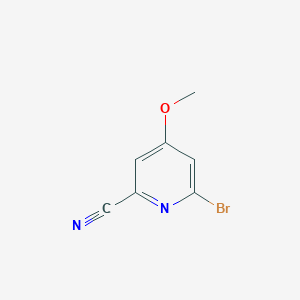
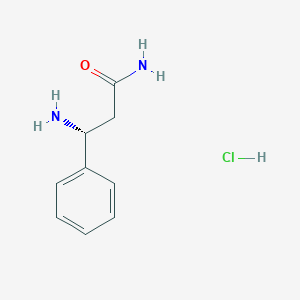

![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)


